Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride
Overview
Description
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride is a synthetic organic compound belonging to the class of piperidine derivatives Piperidine rings are six-membered heterocyclic structures containing one nitrogen atom, which are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, such as the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Functionalization: The piperidine ring is then functionalized to introduce the aminopiperidine moiety. This can be done through nucleophilic substitution reactions where an amine group is introduced.
Esterification: The carboxylate ester group is introduced via esterification reactions, typically using ethyl chloroformate or similar reagents.
Final Assembly: The final step involves the coupling of the aminopiperidine intermediate with the esterified piperidine, followed by purification and conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the aminopiperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Pharmaceutical Research: It serves as an intermediate in the development of new drugs, especially those aimed at treating neurological disorders.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
Piperidine-1-carboxylate: A compound with a carboxylate group attached to the piperidine ring.
Uniqueness
Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both the aminopiperidine and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-2-19-14(18)17-9-3-12(4-10-17)11-16-7-5-13(15)6-8-16;;/h12-13H,2-11,15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPRGWXQZOYZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CN2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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